molecular formula C11H15BrO B1375619 1-Bromo-4-butoxy-2-methylbenzene CAS No. 176250-99-0

1-Bromo-4-butoxy-2-methylbenzene

Cat. No.: B1375619
CAS No.: 176250-99-0
M. Wt: 243.14 g/mol
InChI Key: JOENTWFSYBKJRL-UHFFFAOYSA-N
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Description

1-Bromo-4-butoxy-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1, a butoxy group (C₄H₉O) at position 4, and a methyl group at position 2. The butoxy group, an ether substituent with a four-carbon alkyl chain, imparts distinct physicochemical properties compared to shorter or branched alkoxy analogs. This compound is structurally related to intermediates used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s role as a leaving group. Its electronic and steric profile is influenced by the electron-donating alkoxy group and the ortho-methyl substituent, which may affect regioselectivity in further reactions .

Properties

IUPAC Name

1-bromo-4-butoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOENTWFSYBKJRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-4-butoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-butoxy-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-4-butoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, forming 4-butoxy-2-methylbenzene. This can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield 4-butoxy-2-methylphenol.

Scientific Research Applications

1-Bromo-4-butoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated aromatic compounds with biological molecules.

    Industry: In industrial research, it is used in the development of new materials, including polymers and resins, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of 1-Bromo-4-butoxy-2-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this mechanism, the benzene ring acts as a nucleophile, attacking an electrophile (such as a bromine cation) to form a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product .

In biological systems, the compound’s mechanism of action would depend on its specific interactions with molecular targets, such as enzymes or receptors. These interactions could involve binding to active sites or altering the structure and function of the target molecules.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : Steric hindrance from the ortho-methyl group may complicate functionalization at C3 or C5 positions.
  • Thermodynamic Stability : Density-functional theory (DFT) studies suggest that exact-exchange terms improve accuracy in predicting thermochemical properties of brominated aromatics, though experimental validation is needed .
  • The butoxy group may reduce volatility, lowering inhalation risks compared to smaller alkoxy analogs .

Biological Activity

1-Bromo-4-butoxy-2-methylbenzene, a brominated aromatic compound, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article aims to explore the compound's biochemical interactions, cellular effects, molecular mechanisms, and its implications in scientific research.

This compound is synthesized through electrophilic aromatic substitution reactions, primarily involving the bromination of 4-butoxy-2-methylbenzene. The presence of the bromine atom enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

The compound exhibits significant biochemical activity, particularly in its interactions with enzymes and proteins. Notably, it can engage with cytochrome P450 enzymes, which play a crucial role in the metabolism of various organic substrates. This interaction often leads to the formation of reactive intermediates that can further react with other biomolecules, resulting in the production of substituted benzene derivatives.

Table 1: Key Biochemical Interactions

Biomolecule Interaction Type Effect
Cytochrome P450Substrate oxidationFormation of hydroxylated metabolites
AcetylcholinesteraseEnzyme inhibitionAccumulation of acetylcholine
Receptor proteinsSignaling pathway modulationChanges in gene expression

Cellular Effects

This compound influences various cellular processes by modulating signaling pathways. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell proliferation and survival. Additionally, the compound induces oxidative stress by generating reactive oxygen species (ROS), potentially damaging cellular components and disrupting normal functions.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves several key interactions:

  • Enzyme Interaction : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine at synapses and prolonged neurotransmission.
  • Transcriptional Regulation : It can modulate gene expression by interacting with transcription factors and regulatory proteins, influencing the transcription of specific genes.
  • Metabolic Pathways : Metabolism occurs primarily through cytochrome P450 enzymes, resulting in hydroxylated metabolites that can undergo further conjugation reactions for excretion.

Subcellular Localization

The localization of this compound within cellular compartments significantly impacts its biological activity. The butoxy group aids in targeting the endoplasmic reticulum, where lipid metabolism occurs. Furthermore, the bromine atom may facilitate crossing mitochondrial membranes, allowing interaction with mitochondrial proteins and influencing their function.

Case Studies and Research Findings

Research has demonstrated various applications of this compound across different fields:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of brominated compounds similar to this compound. Results indicated that these compounds exhibited significant antibacterial activity against several strains of bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

Toxicological studies have assessed the safety profile of brominated compounds. Findings indicated that while some derivatives exhibit beneficial biological activities, they may also pose risks due to their potential to induce oxidative stress and cytotoxicity at higher concentrations .

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